CID 78064315 is a chemical compound cataloged in the PubChem database, recognized for its unique properties and potential applications across various scientific fields. It is particularly noted for its involvement in synthetic chemistry and biological research due to its structural characteristics and reactivity. The compound has been explored for its utility in chemical synthesis, particularly as a reagent in various reactions.
CID 78064315 is sourced from the United States and falls under the category of organic compounds. Its molecular formula is , which indicates a complex structure involving chlorine and silicon atoms. The compound's classification can be further detailed through its molecular weight, which is approximately 395.5 g/mol.
The synthesis of CID 78064315 involves several specific methods, primarily utilizing a 3-halogenated-1-(3-chloropyridine-2-yl)-4,5-dihydro-1H-pyrazole-5-ethyl formate as a precursor. A common catalytic agent used in this synthesis is palladium on carbon, which facilitates various reactions necessary for forming the desired compound.
The synthesis process typically requires precise control over reaction conditions, including temperature, pressure, and the concentration of reactants. The use of palladium as a catalyst is essential due to its ability to promote coupling reactions efficiently.
The molecular structure of CID 78064315 can be represented using various chemical notation systems:
InChI=1S/C5H3Cl7Si3/c6-3(7)1-13-5(15(10,11)12)14-2-4(8)9/h1-2,5H
DNYMKRKDNDOGAZ-UHFFFAOYSA-N
C(=C(Cl)Cl)[Si]C([Si]C=C(Cl)Cl)[Si](Cl)(Cl)Cl
These notations provide insights into the compound’s connectivity and spatial arrangement of atoms, highlighting the presence of multiple chlorine substituents and silicon atoms within the framework.
The compound's detailed structural data can be analyzed through computational chemistry methods to predict reactivity and stability based on its electronic configuration.
CID 78064315 participates in various chemical reactions, including:
The specific reagents involved in these reactions can vary widely, with oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride frequently employed. The outcome of these reactions often depends on the reaction conditions such as solvent choice and temperature.
The mechanism of action for CID 78064315 involves its interaction with various molecular targets within biological systems. This compound may bind to specific receptors or enzymes, influencing cellular processes such as signal transduction pathways or metabolic reactions.
Understanding the exact pathways affected by CID 78064315 requires extensive biochemical studies to elucidate its effects on cellular functions, potentially leading to applications in drug development or therapeutic interventions.
CID 78064315 exhibits notable reactivity due to its halogenated structure, making it suitable for further functionalization or incorporation into larger molecular frameworks.
CID 78064315 has diverse applications across scientific disciplines:
This compound's unique properties position it as a valuable tool in both academic research and industrial chemistry, offering opportunities for innovation in chemical synthesis and biological applications.
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9